molecular formula C24H19N3O2 B6509368 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-19-4

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509368
CAS RN: 901005-19-4
M. Wt: 381.4 g/mol
InChI Key: SZHIUHRXHWIIGL-UHFFFAOYSA-N
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Description

The compound “8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline-based heterocyclic derivative . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .


Synthesis Analysis

The synthesis of quinoline-based heterocyclic derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. A series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of methoxy and methylphenyl groups. The IUPAC Standard InChI for a similar compound, 8-Methoxyquinoline, is InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10 (8)9/h2-7H,1H3 .


Chemical Reactions Analysis

The chemical reactivity of pyrazolo [4,3-c]quinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups. The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .

Scientific Research Applications

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its potential medicinal applications. It has been found to have affinity for several receptors in the body, such as the serotonin 5-HT2A receptor, and has been studied for its ability to modulate the activity of these receptors. It has also been studied for its potential use in the treatment of depression, anxiety, and other disorders.

Advantages and Limitations for Lab Experiments

The use of 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline in laboratory experiments has several advantages. It is a relatively stable compound, making it easy to store and handle. It is also relatively easy to synthesize, making it readily available for use in experiments. However, it is important to note that this compound is a relatively new compound, and as such, its effects have not been fully studied or understood. Additionally, it is important to note that this compound has not been approved for use in humans, and as such, its use in laboratory experiments should be done with caution.

Future Directions

There are a number of potential future directions for 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. These include further studies of its effects on the serotonin 5-HT2A receptor, as well as studies of its potential applications in the treatment of depression, anxiety, and other disorders. Additionally, further studies of its effects on inflammation, cancer, and oxidative stress could lead to potential therapeutic applications. Finally, further studies of its potential interactions with other receptors could lead to new insights into the regulation of various physiological processes.

Synthesis Methods

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized from the reaction of 2-chloro-3-methoxyphenyl acetic acid and 1-phenyl-1H-pyrazolo[4,3-c]quinoline in the presence of sodium ethoxide in ethanol. The reaction is carried out at room temperature for 24 hours and yields this compound in a yield of 65%.

properties

IUPAC Name

8-methoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-28-18-10-6-7-16(13-18)23-21-15-25-22-12-11-19(29-2)14-20(22)24(21)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHIUHRXHWIIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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